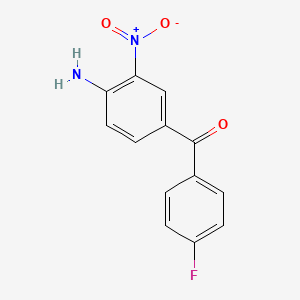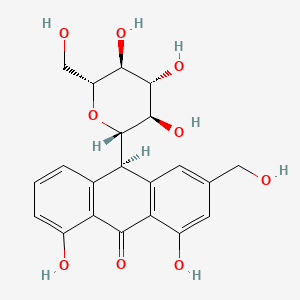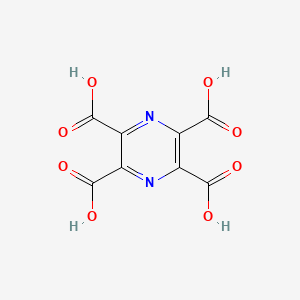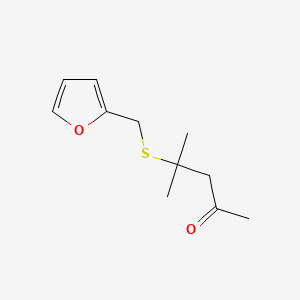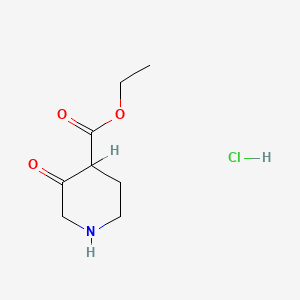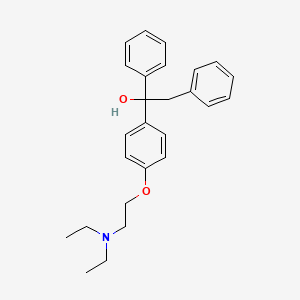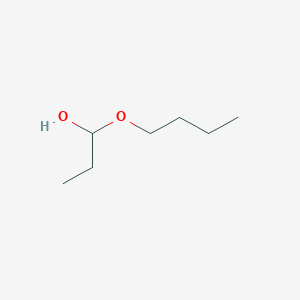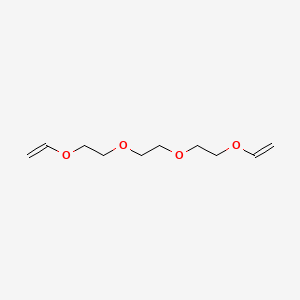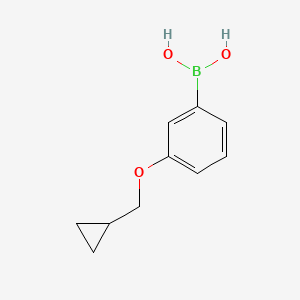
Acide (3-(cyclopropylméthoxy)phényl)boronique
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)phenylboronic acid is an organic compound that contains a boronic acid functional group attached to a benzene ring, which is further substituted with a cyclopropylmethoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for drug molecules.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
Mode of Action
The compound “3-(Cyclopropylmethoxy)phenylboronic acid” is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to a transition metal catalyst, such as palladium .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and solubility in polar organic solvents , which could potentially influence its bioavailability.
Analyse Biochimique
Biochemical Properties
3-(Cyclopropylmethoxy)phenylboronic acid plays a significant role in biochemical reactions due to its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors for carbohydrates. This compound interacts with enzymes and proteins that have active sites containing diol groups. The nature of these interactions is typically through the formation of boronate esters, which can inhibit enzyme activity or alter protein function .
Cellular Effects
The effects of 3-(Cyclopropylmethoxy)phenylboronic acid on various types of cells and cellular processes are primarily related to its ability to interact with diol-containing biomolecules. This compound can influence cell function by inhibiting enzymes that play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit glycosidases or other enzymes involved in carbohydrate metabolism, leading to changes in cellular energy balance and signaling .
Molecular Mechanism
At the molecular level, 3-(Cyclopropylmethoxy)phenylboronic acid exerts its effects through the formation of boronate esters with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound may influence gene expression by altering the activity of transcription factors or other regulatory proteins that contain diol groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopropylmethoxy)phenylboronic acid can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over time, especially in the presence of moisture or other reactive substances. Long-term effects on cellular function observed in in vitro or in vivo studies may include sustained enzyme inhibition or changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-(Cyclopropylmethoxy)phenylboronic acid in animal models vary with different dosages. At low doses, this compound may selectively inhibit specific enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular metabolism or causing oxidative stress. Threshold effects observed in these studies can help determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-(Cyclopropylmethoxy)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound may affect metabolic flux by inhibiting enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels. The specific enzymes and cofactors it interacts with depend on the cellular context and the presence of diol-containing biomolecules .
Transport and Distribution
Within cells and tissues, 3-(Cyclopropylmethoxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 3-(Cyclopropylmethoxy)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences or modifications. Its activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)phenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromophenol, which is then converted to 3-(cyclopropylmethoxy)phenylboronic acid.
Borylation Reaction: The key step involves the borylation of 3-(cyclopropylmethoxy)phenyl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield 3-(Cyclopropylmethoxy)phenylboronic acid.
Industrial Production Methods
While specific industrial production methods for 3-(Cyclopropylmethoxy)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Under certain conditions, the boronic acid group can be reduced to form hydrocarbons.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.
Oxidation: Phenols.
Reduction: Hydrocarbons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to different electronic properties.
4-(Cyclopropylmethoxy)phenylboronic Acid: The cyclopropylmethoxy group is positioned at the 4-position instead of the 3-position, affecting its reactivity and steric properties.
Uniqueness
3-(Cyclopropylmethoxy)phenylboronic acid is unique due to the presence of the cyclopropylmethoxy group at the 3-position, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQCWRCXYIUCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400745 | |
| Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-76-0 | |
| Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


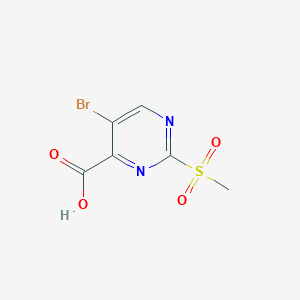
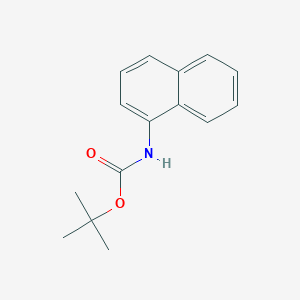
![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)
![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)

